molecular formula C15H10Cl2O2 B5348984 3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)-2-propen-1-one

3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)-2-propen-1-one

Cat. No. B5348984
M. Wt: 293.1 g/mol
InChI Key: BPYVYBKYFSXRCH-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)-2-propen-1-one, also known as curcumin, is a natural phenolic compound found in the turmeric plant. It has been widely studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

Curcumin's mechanism of action is complex and not fully understood. It has been shown to modulate various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
Curcumin has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. It has also been shown to modulate the immune system and inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Curcumin has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. However, it also has several limitations, including poor solubility in water and low bioavailability.

Future Directions

There are several future directions for 3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)-2-propen-1-one research. One area of interest is the development of this compound analogs with improved bioavailability and efficacy. Another area of interest is the study of this compound's potential use in combination with other drugs or therapies. Additionally, further research is needed to fully understand this compound's mechanism of action and its potential use in the treatment of various diseases.

Synthesis Methods

Curcumin can be synthesized from the turmeric plant or through chemical synthesis. The chemical synthesis method involves the condensation of ferulic acid and vanillin in the presence of a base. The yield of 3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)-2-propen-1-one from this method is typically low, which has led to the development of alternative methods, including the use of microwave irradiation and ultrasonic irradiation.

Scientific Research Applications

Curcumin has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and cardiovascular disease.

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O2/c16-11-7-5-10(13(17)9-11)6-8-15(19)12-3-1-2-4-14(12)18/h1-9,18H/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYVYBKYFSXRCH-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.